5-bromo-2-fluoro-3-iodoaniline hydrochloride
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Overview
Description
5-bromo-2-fluoro-3-iodoaniline hydrochloride is an organic compound with the molecular formula C6H4BrFIN·HCl. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with an amino group. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-3-iodoaniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes:
Fluorination: The addition of a fluorine atom, often using reagents like Selectfluor.
Iodination: The incorporation of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodinating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoro-3-iodoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using appropriate reagents.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) for halogen exchange, or Grignard reagents for alkylation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated aniline derivatives, while oxidation and reduction reactions can produce nitroaniline or aminobenzene derivatives, respectively.
Scientific Research Applications
5-bromo-2-fluoro-3-iodoaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique halogenation pattern.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-3-iodoaniline hydrochloride depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoroaniline: Lacks the iodine atom, making it less versatile in certain synthetic applications.
2-fluoro-3-iodoaniline: Lacks the bromine atom, which can affect its reactivity and binding properties.
3-iodo-4-bromoaniline: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
5-bromo-2-fluoro-3-iodoaniline hydrochloride is unique due to its specific halogenation pattern, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for various research and industrial applications, offering versatility in synthetic chemistry and potential biological activity.
Properties
CAS No. |
2503204-58-6 |
---|---|
Molecular Formula |
C6H5BrClFIN |
Molecular Weight |
352.4 |
Purity |
95 |
Origin of Product |
United States |
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